2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, a sulfanyl group, and a hydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
The synthesis of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl hydrazine with a suitable aldehyde or ketone to form the hydrazide intermediate.
Introduction of the sulfanyl group: The hydrazide intermediate is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.
Final condensation: The final step involves the condensation of the sulfanyl hydrazide with an aromatic aldehyde, such as 2-nitrobenzaldehyde, under acidic or basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.
Scientific Research Applications
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential biological activity, such as antimicrobial or anticancer properties, is being explored in medicinal chemistry research.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s hydrazide moiety can form hydrogen bonds with active site residues, while the aromatic rings and sulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE include:
- 2-{[4,5-BIS(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-[(4-Methylphenyl)sulfanyl]-N’-[(E)-(4-propoxyphenyl)methylene]acetohydrazide
- N’-[(E)-2-Furylmethylene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide
These compounds share similar structural features, such as the presence of sulfanyl and hydrazide groups, but differ in the nature of the aromatic rings and other substituents. The uniqueness of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of substituents, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17N3O3S/c1-13-6-2-3-8-15(13)11-24-12-17(21)19-18-10-14-7-4-5-9-16(14)20(22)23/h2-10H,11-12H2,1H3,(H,19,21)/b18-10+ |
InChI Key |
LMLMYPQRYULUDN-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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